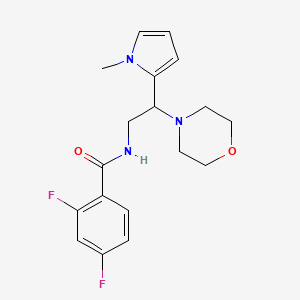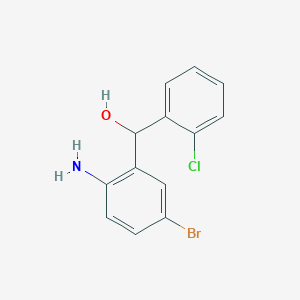
(2-Amino-5-bromophenyl)(2-chlorophenyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(2-Amino-5-bromophenyl)(2-chlorophenyl)methanol” is a chemical compound with the molecular formula C13H11BrClNO . It is a solid substance .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented as a 2D Mol file or a computed 3D SD file . The 3D structure can be viewed using specific software .Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 312.590 Da . It should be stored in a dark place, in an inert atmosphere, at room temperature .Scientific Research Applications
Synthesis and Chemical Reactivity
(2-Amino-5-bromophenyl)(2-chlorophenyl)methanol serves as a precursor for the synthesis of various complex molecules due to its reactive halogen substituents and the presence of the methanol functional group. For instance, it can undergo reactions leading to the formation of 8-substituted-2-carboxy-4-(4-chlorophenyl and 4-bromophenyl)-2,3-dihydro-1,5-benzothiazepines through interactions with δ-(4-chlorobenzoyl)- and δ3-(4-bromobenzoyl)acrylic acids, showcasing its utility in the synthesis of potentially pharmacologically active compounds (Mani Upreti et al., 1996). Similarly, its halogenated structure is suitable for C-H functionalization strategies, including palladium-catalyzed iterative C-H halogenation reactions, demonstrating advantages such as higher yields and better selectivity over traditional synthetic methods (Xiuyun Sun et al., 2014).
Medicinal Chemistry Applications
In medicinal chemistry, the structural motifs present in this compound are key components in the synthesis of various pharmacologically active molecules. These include antimicrobial agents, where derivatives of thiophenones, for example, have shown capacity to reduce biofilm formation by marine bacteria, indicating the potential of halogenated compounds in antimicrobial research (T. Benneche et al., 2011). Additionally, compounds synthesized from halogenated phenylmethanols have been explored for their antimicrobial properties, further highlighting the importance of these structural features in developing new therapeutic agents (P. Sah et al., 2014).
Safety and Hazards
The compound has several hazard statements: H302-H315-H319-H335, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding contact with skin, eyes, or clothing, and avoiding ingestion and inhalation .
Mechanism of Action
Target of Action
The primary targets of (2-Amino-5-bromophenyl)(2-chlorophenyl)methanol are currently unknown. This compound is a derivative of the indole nucleus, which is known to bind with high affinity to multiple receptors . .
Mode of Action
Without specific information on the compound’s targets, it’s challenging to describe its exact mode of action. Indole derivatives, which this compound is a part of, are known to interact with their targets through various mechanisms, including inhibiting or activating enzymatic activity, blocking or facilitating ion channels, or modulating receptor activity .
Biochemical Pathways
Indole derivatives are known to influence a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . Each of these activities involves different biochemical pathways.
Pharmacokinetics
The compound is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . The compound is predicted to inhibit several cytochrome P450 enzymes, which could affect its metabolism .
Result of Action
Given its structural similarity to indole derivatives, it may share some of their biological activities .
Properties
IUPAC Name |
(2-amino-5-bromophenyl)-(2-chlorophenyl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrClNO/c14-8-5-6-12(16)10(7-8)13(17)9-3-1-2-4-11(9)15/h1-7,13,17H,16H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUXDXWPXEXSRSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(C2=C(C=CC(=C2)Br)N)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
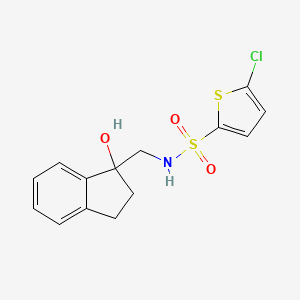
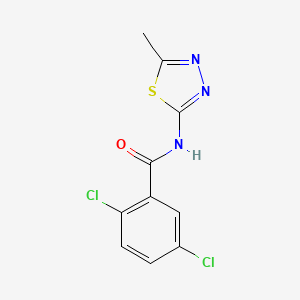
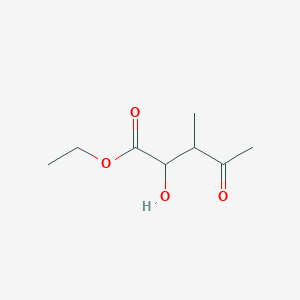

![4,5,6,7-Tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid hydrochloride](/img/no-structure.png)

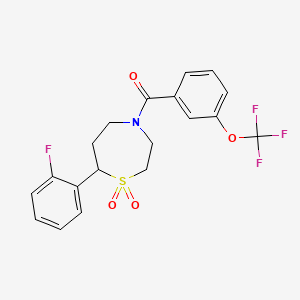

azanium chloride](/img/structure/B2933283.png)
![4-[4-Methyl-6-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyrimidin-2-yl]morpholine](/img/structure/B2933287.png)
![N-[2-(1H-indol-3-yl)ethyl]-N''-[(3-tosyloxazolidin-2-yl)methyl]oxamide](/img/structure/B2933288.png)
![N-(2-nitrophenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2933290.png)
![6-Cyclopropyl-2-{[1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2933291.png)
